molecular formula C10H16N2O4 B2692817 Ethyl 2-(1-acetylazetidine-3-carboxamido)acetate CAS No. 1396811-45-2

Ethyl 2-(1-acetylazetidine-3-carboxamido)acetate

Cat. No.: B2692817
CAS No.: 1396811-45-2
M. Wt: 228.248
InChI Key: UPHFWIOKGVCXED-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes an azetidine ring, making it a subject of interest for researchers exploring new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-acetylazetidine-3-carboxamido)acetate typically involves the reaction of azetidine derivatives with ethyl acetate under specific conditions. The process often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-acetylazetidine-3-carboxamido)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(1-acetylazetidine-3-carboxamido)acetate has immense potential in scientific research, with applications in various fields such as:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which Ethyl 2-(1-acetylazetidine-3-carboxamido)acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 2-(1-acetylazetidine-3-carboxamido)acetate include:

    Indole derivatives: Known for their biological activity and applications in drug discovery

    Azetidine derivatives: Similar in structure and often used in the synthesis of pharmaceuticals and other bioactive compounds.

Uniqueness

This compound stands out due to its unique azetidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-[(1-acetylazetidine-3-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-3-16-9(14)4-11-10(15)8-5-12(6-8)7(2)13/h8H,3-6H2,1-2H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHFWIOKGVCXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1CN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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